molecular formula C13H11F2N3OS B5312617 N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

Numéro de catalogue B5312617
Poids moléculaire: 295.31 g/mol
Clé InChI: YMILOJJMOMPTRB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. It was first synthesized in the 1960s and has been used extensively in clinical practice since then.

Mécanisme D'action

N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide inhibits COX-2 by binding irreversibly to the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for the inflammatory response. N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that are involved in inflammation.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to reduce inflammation, pain, and fever in various animal models. It has also been shown to reduce the production of cytokines, chemokines, and other inflammatory mediators. N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has a long half-life (approximately 8-12 hours) and is metabolized in the liver. It is excreted in the urine and feces.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a selective inhibitor of COX-2, which makes it a promising drug for the treatment of inflammatory diseases. However, it has been shown to have limited efficacy in some clinical trials. N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide can also cause gastrointestinal side effects such as nausea, vomiting, and diarrhea. In addition, N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide can interact with other drugs such as warfarin and methotrexate, which can increase the risk of bleeding.

Orientations Futures

There are several future directions for the research on N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One direction is to investigate the potential of N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide as a chemopreventive agent for cancer. N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another direction is to investigate the potential of N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in the treatment of Alzheimer's disease. N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to reduce the production of amyloid beta, a protein that is involved in the development of Alzheimer's disease. Finally, future research can focus on the development of new formulations of N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide that can improve its efficacy and reduce its side effects.
Conclusion:
N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a promising drug for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout. It is a selective inhibitor of COX-2 and has been shown to reduce inflammation, pain, and fever in various animal models. However, it has been shown to have limited efficacy in some clinical trials and can cause gastrointestinal side effects. Future research can focus on investigating the potential of N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide as a chemopreventive agent for cancer, in the treatment of Alzheimer's disease, and the development of new formulations of N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide.

Méthodes De Synthèse

N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide can be synthesized by reacting 2,4-difluorobenzoic acid with 4-methyl-2-thio-6-aminopyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide as a white crystalline powder with a melting point of 176-178°C.

Applications De Recherche Scientifique

N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation, pain, and fever. N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a selective inhibitor of COX-2, which is responsible for the production of prostaglandins in response to inflammation. This makes N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide a promising drug for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout.

Propriétés

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3OS/c1-8-4-5-16-13(17-8)20-7-12(19)18-11-3-2-9(14)6-10(11)15/h2-6H,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMILOJJMOMPTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.